N-BOC-D-Arginine hydrochloride

説明

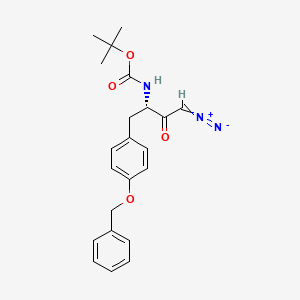

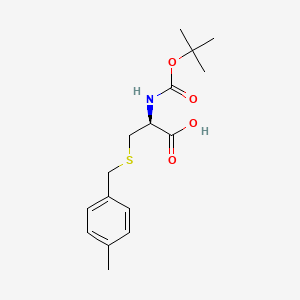

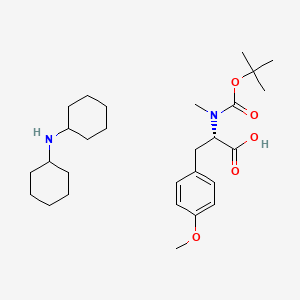

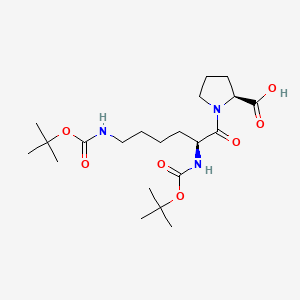

Nα-Boc-D-arginine hydrochloride is an N-Boc-protected form of D-Arginine1. D-Arginine is an unnatural isomer of L-Arginine, and is used to inhibit glutamate-induced nitric oxide production in rats1. Derivatives of D-Arginine are used for pharmaceutical purposes1.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O2. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used2.

Molecular Structure Analysis

The molecular formula of Nα-Boc-D-arginine hydrochloride is C11H22N4O4·HCl·H2O1. The Boc group is stable towards most nucleophiles and bases2.

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases2. Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage3. Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol3.

Physical And Chemical Properties Analysis

The physical state of Nα-Boc-D-arginine hydrochloride is solid5. Its molecular weight is 328.801. The melting point is 176-178 °C1.

科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of amine protection .

Comprehensive and Detailed Summary of the Application

BOC protection is a crucial step in the manipulation of complex polyfunctional molecules, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most fundamental and useful transformations in organic synthesis . The nitrogen-containing carbamate or BOC amine compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . Another method involves the use of di-tert-butyl dicarbonate using Amberlyst-15 as a catalyst in ethanol . These methods do not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Thorough Summary of the Results or Outcomes Obtained

The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse . No competitive side-reactions such as formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives were observed .

N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Five Isoforms

Specific Scientific Field

This application falls under the field of Biochemistry and Drug Delivery Systems .

Comprehensive and Detailed Summary of the Application

l-arginine is often covalently linked to vectors for gene or drug delivery as a means of increasing their transfection activity and reducing toxicity . This strategy relies on the protection of basic nitrogen atoms, for example, by employing the tert-butoxycarbonyl group .

Thorough Summary of the Results or Outcomes Obtained

Following three reported protocols which assured this goal, they observed the unexpected formation of four additional isomers . Preliminary results from an ongoing investigation of the behavior of each of the isomers obtained in the esterification reactions of interest has shown that their reactivity depends on their structure .

Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Comprehensive and Detailed Summary of the Application

“N-BOC-D-Arginine hydrochloride” is used in the synthesis of a variety of chemical compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Thorough Summary of the Results or Outcomes Obtained

The outcomes obtained would also depend on the particular synthesis being performed .

Efficient and Expeditious Chemoselective BOC Protection of Amines

Specific Scientific Field

This application falls under the field of Green Chemistry .

Comprehensive and Detailed Summary of the Application

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Thorough Summary of the Results or Outcomes Obtained

The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Mild Deprotection of the N-tert‐butyloxycarbonyl (N-Boc) Group

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Comprehensive and Detailed Summary of the Application

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .

Detailed Description of the Methods of Application or Experimental Procedures

The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Thorough Summary of the Results or Outcomes Obtained

This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard6. However, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes6. In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes6.

将来の方向性

There is ongoing research into the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol3. This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma3.

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDELGKMVZYHPPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC-D-Arginine hydrochloride | |

CAS RN |

113712-06-4 | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)